L-CYSTEINE (3,3-D2)
Description
Strategic Rationale for Deuterium (B1214612) Labeling at the 3,3-Position of L-Cysteine
The specific placement of deuterium atoms at the 3,3-position of L-cysteine is a deliberate and strategic choice for several reasons. This position is directly adjacent to the thiol group, which is the most reactive part of the cysteine molecule and central to many of its biological functions, including the formation of disulfide bonds that stabilize protein structure.
Labeling at the 3,3-position can provide valuable insights into reactions involving the cysteine side chain. The presence of deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). By studying the KIE, researchers can gain a deeper understanding of reaction mechanisms.
Furthermore, the C-D bond is stronger than the C-H bond, which can make the deuterated compound more resistant to certain metabolic processes. This increased stability can be advantageous in tracing studies, as it helps to ensure that the label remains on the molecule of interest for a longer period. This property is also exploited in drug development to improve the pharmacokinetic profiles of pharmaceuticals. nih.gov
Overview of Research Paradigms Utilizing Deuterium-Labeled Amino Acids
Deuterium-labeled amino acids, including L-cysteine (3,3-D2), are employed in a wide array of research applications. These range from fundamental studies of protein structure and function to the investigation of complex metabolic networks in health and disease.
Key Research Applications:
Metabolic Flux Analysis: Tracing the flow of atoms through metabolic pathways to understand how cells utilize nutrients and generate energy. nih.gov
Proteomics: Identifying and quantifying proteins in complex biological samples. Deuterated amino acids serve as internal standards for accurate quantification in mass spectrometry-based proteomics. vulcanchem.com
Structural Biology: Using techniques like NMR to determine the three-dimensional structure of proteins and other biomolecules. Deuterium labeling can simplify NMR spectra and provide specific structural information. vulcanchem.com
Drug Development: Investigating the metabolism of drugs and improving their properties. Deuteration can enhance the metabolic stability and pharmacokinetic profiles of drug candidates. nih.govchemsrc.com
Mechanistic Enzymology: Elucidating the step-by-step mechanisms of enzyme-catalyzed reactions by observing the kinetic isotope effect.
The use of L-cysteine (3,3-D2) and other deuterated amino acids allows researchers to ask and answer highly specific questions about biological systems. For instance, studies have used stable isotope-labeled cysteine to investigate its metabolic fate in various organisms, revealing novel metabolic pathways and functions. nih.govcapes.gov.brnih.gov In the context of proteomics, deuterium labeling is a valuable tool for studying protein dynamics, such as the rates of protein synthesis and degradation. nih.gov
Properties
Molecular Weight |
123.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of L Cysteine 3,3 D2
Chemical Synthesis Pathways for L-Cysteine (3,3-D2)
The chemical synthesis of L-Cysteine (3,3-D2) primarily involves the introduction of deuterium (B1214612) atoms at the C-3 position of the cysteine backbone. This can be achieved through various strategies, often starting from deuterated precursors or employing catalytic exchange reactions. vulcanchem.com
One common approach involves the use of deuterated reagents to build the cysteine molecule from scratch. For instance, starting with a deuterated precursor ensures that the deuterium atoms are incorporated at the desired positions. Another method is the enantioselective α-deuteration of L-cysteine itself. A study demonstrated a solvent-free method using sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD) under mild conditions. This process involves the deprotonation of the α-carbon by the base, forming a resonance-stabilized enolate, which then reacts with the deuterated solvent to incorporate deuterium.
Key considerations in the chemical synthesis of L-Cysteine (3,3-D2) include minimizing proton exchange with non-deuterated solvents or reagents to maintain high isotopic purity. The reaction conditions must be carefully controlled to prevent isotopic scrambling, where deuterium atoms migrate to other positions in the molecule.
Chemo-Enzymatic Approaches to Deuterium Incorporation
Chemo-enzymatic methods offer a powerful alternative to purely chemical synthesis, often providing higher selectivity and efficiency under milder reaction conditions. These approaches leverage the specificity of enzymes to catalyze the incorporation of deuterium into the amino acid structure. researchgate.netnih.gov
Enzymes such as tryptophanase have been shown to facilitate the hydrogen-deuterium (H/D) exchange at the α-carbon of various amino acids when the reaction is carried out in a deuterated medium like D₂O. d-nb.info While this demonstrates the potential of enzymatic methods, achieving site-selectivity at the β-carbon (C-3 position) of cysteine remains a significant challenge. researchgate.netnih.gov
Recent advancements have explored dual-protein catalysis systems to achieve site-selective deuteration of amino acids. For example, a system involving an α-oxoamine synthase has been used for the site- and stereoselective production of α-²H amino acids using D₂O as the deuterium source. nih.govacs.org While not yet specifically detailed for L-Cysteine (3,3-D2), these methods highlight a promising avenue for future development. The combination of chemical synthesis to create a suitable precursor followed by enzymatic modification can lead to highly specific and efficient deuteration. d-nb.info
Purification and Analytical Assessment of Isotopic Purity and Enrichment
Following synthesis, the purification of L-Cysteine (3,3-D2) is critical to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. lookchem.comnih.gov Reversed-phase HPLC can effectively separate the labeled amino acid from impurities. nih.gov
The assessment of isotopic purity and enrichment is paramount to ensure the reliability of the labeled compound in subsequent applications. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming the incorporation of two deuterium atoms. vulcanchem.com The mass spectrum will show a molecular ion peak shifted by two mass units compared to the unlabeled L-cysteine. Isotope ratio mass spectrometry (IRMS) can provide a precise measurement of the isotopic enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the site of deuteration. researchgate.net The absence of signals corresponding to the protons at the 3,3-position in the ¹H NMR spectrum indicates successful deuteration at this site. The isotopic purity can often be determined to be ≥98% for deuterium.
| Technique | Purpose | Key Findings |
|---|---|---|
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic incorporation. | Detects a +2 mass shift compared to the unlabeled compound. vulcanchem.com |
| Isotope Ratio Mass Spectrometry (IRMS) | Quantifies isotopic enrichment. | Provides precise δ³⁴S values for sulfur isotopes. nih.gov |
| ¹H NMR Spectroscopy | Confirms the site of deuteration and assesses purity. | Absence of proton signals at the 3,3-position. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purifies the final product. | Separates the deuterated compound from impurities. lookchem.comnih.gov |
Synthesis and Characterization of Protected L-Cysteine (3,3-D2) Derivatives for Biomolecular Construction
For applications in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the reactive functional groups of L-Cysteine (3,3-D2) (the amino group and the thiol group) must be protected to prevent unwanted side reactions. vulcanchem.comnih.govbachem.com
Common protecting groups for the amino group include Fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). vulcanchem.com The thiol group is often protected with a trityl (Trt) group. vulcanchem.com The synthesis of these protected derivatives typically involves reacting the deuterated cysteine with the appropriate protecting group reagents under controlled conditions.
For example, the synthesis of N-Fmoc-S-trityl-L-Cysteine (3,3-D2) involves the selective protection of the amino group with Fmoc chloride and the thiol group with trityl chloride. vulcanchem.com These protected building blocks can then be used in automated peptide synthesizers to incorporate the deuterated cysteine residue at specific positions within a peptide chain. nih.govmdpi.comnih.gov
The characterization of these protected derivatives is crucial to confirm their identity and purity before use in peptide synthesis. Techniques such as NMR and MS are employed to verify the presence of the protecting groups and the integrity of the deuterated cysteine core. mdpi.comresearchgate.net
| Compound Name | Protecting Groups | Application |
|---|---|---|
| N-Fmoc-S-trityl-L-Cysteine (3,3-D2) | N-α-Fmoc, S-Trityl | Solid-Phase Peptide Synthesis (SPPS). vulcanchem.comeurisotop.com |
| N-Boc-S-(4-methylbenzyl)-L-Cysteine (3,3-D2) | N-α-Boc, S-(4-methylbenzyl) | Peptide synthesis. |
Applications in Quantitative Metabolic Flux Analysis Mfa
Principles of Isotope-Assisted Metabolic Flux Analysis (iMFA) with Deuterium (B1214612) Tracers
Isotope-assisted metabolic flux analysis (iMFA) is a sophisticated technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate labeled with a stable isotope, such as deuterium (²H), into a biological system. scispace.com As the labeled substrate is metabolized, the isotope is incorporated into various downstream metabolites. The resulting isotopic labeling patterns are a direct consequence of the metabolic fluxes through the network. scispace.com
The use of deuterium-labeled tracers like L-Cysteine (3,3-D2) offers several advantages. Deuterium is a stable, non-radioactive isotope, making it safe for a wide range of experimental applications. scispace.com Analytically, the incorporation of deuterium results in a predictable mass shift in metabolites, which can be precisely detected and quantified using high-resolution mass spectrometry (MS). scispace.comyoutube.com
The workflow for an iMFA experiment with L-Cysteine (3,3-D2) typically involves:
Labeling: Culturing cells or administering the tracer to an organism, allowing the labeled cysteine to be taken up and metabolized.
Sampling and Extraction: Harvesting samples at specific time points and extracting the metabolites.
Analysis: Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect the metabolites, measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of isotopic labels).
Modeling: Using the measured labeling patterns and a metabolic network model to computationally estimate the intracellular reaction rates that best explain the observed data.
Deuterium labeling is particularly useful for tracing hydrogen atom transfers and can provide unique insights that are complementary to carbon or nitrogen tracing. nist.gov
Tracing of Sulfur Amino Acid Metabolism and Intermediates
L-Cysteine (3,3-D2) is an invaluable tracer for mapping the intricate network of sulfur amino acid metabolism. Cysteine is a central hub for the synthesis of numerous critical biomolecules. nih.govresearchgate.net By supplying L-Cysteine (3,3-D2), researchers can follow the deuterium label as it is incorporated into these downstream products, thereby elucidating the metabolic pathways involved.
Key metabolic fates of cysteine that can be traced with L-Cysteine (3,3-D2) include:
Glutathione (B108866) (GSH) Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione, the most abundant intracellular antioxidant. nih.gov Tracing the D2 label from cysteine into the glutathione molecule provides a direct measure of de novo GSH synthesis flux. nih.govnih.gov
Taurine Synthesis: The catabolism of cysteine can lead to the production of taurine, an amino acid with roles in bile acid conjugation, osmoregulation, and antioxidant defense.
Hydrogen Sulfide (H₂S) Production: Cysteine is a primary substrate for the enzymatic production of hydrogen sulfide, a gaseous signaling molecule. medchemexpress.com
Pyruvate Generation: Cysteine can be catabolized to pyruvate, which can then enter central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle.
By measuring the enrichment of the D2 label in these and other intermediates, researchers can map the flow of sulfur-containing metabolites and identify points of regulation or dysregulation in various physiological and pathological states. nih.govnih.gov
Elucidation of L-Cysteine Flux Through De Novo Synthesis and Salvage Pathways
Cells can acquire cysteine through two primary routes: uptake from the extracellular environment (the salvage pathway) or synthesis from other precursors (the de novo pathway). nih.govaacrjournals.org The de novo synthesis of cysteine, known as the transsulfuration pathway, primarily uses serine to provide the carbon backbone and homocysteine to provide the sulfur atom. nih.gov Distinguishing the relative contribution of these two pathways is crucial for understanding cellular metabolism, particularly in cancer, where cysteine demand is high to combat oxidative stress. researchgate.net
L-Cysteine (3,3-D2) tracing, often used in conjunction with other tracers like ¹³C-labeled serine, allows for the precise dissection of these pathways. nih.govresearchgate.net
Salvage Pathway Flux: When cells are supplied with L-Cysteine (3,3-D2) in the culture medium, its direct incorporation into the intracellular cysteine pool and downstream metabolites like glutathione represents the activity of the salvage pathway.
De Novo Synthesis Flux: By simultaneously providing a tracer for the de novo pathway (e.g., ¹³C₃-serine), the contribution of this pathway can be measured by the appearance of ¹³C-labeled cysteine. Comparing the labeling from both tracers reveals the relative activity of each pathway.
Research has shown that the reliance on de novo versus salvage pathways varies significantly across different tissues and cancer types. aacrjournals.orgaacrjournals.org For instance, normal liver and pancreas tissues have high rates of de novo synthesis, whereas this pathway is often downregulated in tumors, making them more dependent on cystine uptake from the environment. nih.govaacrjournals.org
| Cell Type | De Novo Synthesis Flux (from ¹³C-Serine) | Salvage Pathway Flux (from L-Cysteine-D2) | Primary Source |
|---|---|---|---|
| Normal Hepatocyte | 75% | 25% | De Novo |
| Pancreatic Cancer Cell | 15% | 85% | Salvage |
| Lung Cancer Cell | <5% | >95% | Salvage |
Quantification of Substrate Contributions to Downstream Metabolites
A primary application of L-Cysteine (3,3-D2) in MFA is to quantify its specific contribution to the synthesis of downstream metabolites. This is particularly important for understanding how cells allocate resources under different conditions. The synthesis of glutathione (GSH) from its constituent amino acids (glutamate, cysteine, and glycine) is a well-studied example. researchgate.net
By introducing L-Cysteine (3,3-D2) and measuring the isotopic enrichment in the GSH pool, one can calculate the fractional contribution of exogenous cysteine to GSH synthesis. The mass of GSH will increase by two daltons (M+2) for each molecule synthesized using the labeled cysteine.
Calculation Example: If, at isotopic steady state, 40% of the total GSH pool is detected as M+2 GSH, it can be concluded that 40% of the synthesized glutathione is derived from the exogenous L-Cysteine (3,3-D2) tracer. This quantitative data is critical for studies investigating oxidative stress responses, as it directly measures the flux through a key antioxidant synthesis pathway. nih.gov
| Condition | M+2 GSH / Total GSH (%) | Interpretation |
|---|---|---|
| Control | 35.2% ± 3.1% | Baseline GSH synthesis from exogenous cysteine. |
| Oxidative Stress (H₂O₂) | 68.5% ± 4.5% | Increased reliance on exogenous cysteine to fuel GSH synthesis in response to stress. |
| Nutrient Deprivation | 22.1% ± 2.8% | Reduced GSH synthesis flux due to limited cellular resources. |
Integration of L-Cysteine (3,3-D2) Tracing with Other Stable Isotope Tracers (e.g., Carbon-13, Nitrogen-15)
The power of iMFA is greatly enhanced by using multiple isotopic tracers simultaneously or in parallel experiments. nih.govresearchgate.net Integrating L-Cysteine (3,3-D2) with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled substrates provides a multi-dimensional view of cellular metabolism.
For example, a combined tracing experiment could involve:
¹³C-Glucose: To trace the flow of carbon through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
¹⁵N-Glutamine: To trace nitrogen flow through amino acid synthesis and nucleotide biosynthesis. nih.gov
L-Cysteine (3,3-D2): To specifically trace the sulfur-containing metabolic network.
This multi-isotope approach allows researchers to construct a more comprehensive metabolic map. It can reveal how different nutrient utilization pathways are coordinated. For instance, it can show how glucose-derived carbon (from serine) and glutamine-derived nitrogen are integrated with sulfur metabolism (from cysteine) to synthesize essential molecules. nih.gov Such integrated analyses are crucial for understanding the complex metabolic reprogramming that occurs in diseases like cancer, where pathways are highly interconnected. nih.gov
Applications in Advanced Proteomics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with Deuterated L-Cysteine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics. In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid. One population receives the normal "light" amino acid, while the other receives a "heavy," stable isotope-labeled version.
While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, deuterated L-cysteine can also be employed. The use of deuterated amino acids, including L-cysteine (3,3-d2), allows for the in vivo incorporation of the heavy label into all newly synthesized proteins. After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. Mass spectrometry is then used to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms. The mass difference between the deuterated and non-deuterated cysteine-containing peptides allows for the direct comparison of protein expression levels between the two cell populations. researchgate.netsigmaaldrich.com
One of the key advantages of SILAC is the early mixing of samples, which minimizes quantitative errors that can be introduced during sample preparation. acs.org However, a potential challenge with using deuterated amino acids in SILAC is that they can sometimes be chromatographically resolved from their non-deuterated counterparts during liquid chromatography, which can complicate data analysis. sigmaaldrich.com
Table 1: SILAC Experimental Workflow with L-Cysteine (3,3-d2)
| Step | Description |
| 1. Cell Culture | Two populations of cells are cultured. One in a medium with standard L-cysteine, the other in a medium with L-cysteine (3,3-d2). |
| 2. Experimental Treatment | The cell populations are subjected to different experimental conditions. |
| 3. Cell Lysis and Mixing | The two cell populations are lysed, and the protein extracts are mixed in a 1:1 ratio. |
| 4. Protein Digestion | The mixed protein sample is digested into smaller peptides, typically using an enzyme like trypsin. |
| 5. Mass Spectrometry | The peptide mixture is analyzed by mass spectrometry to identify and quantify the light and heavy peptide pairs. |
| 6. Data Analysis | The ratios of heavy to light peptides are calculated to determine the relative abundance of each protein between the two conditions. |
Absolute Quantification (AQUA) Strategies for Protein Abundance Using L-Cysteine (3,3-D2)-Labeled Peptides
The Absolute Quantification (AQUA) strategy is a targeted proteomics technique used to determine the absolute amount of a specific protein in a sample. nih.gov This method relies on the use of a synthetic, stable isotope-labeled peptide that is identical in sequence to a target peptide from the protein of interest.
L-cysteine (3,3-d2) can be incorporated into these synthetic peptides, which then serve as internal standards. buchem.com A known amount of the heavy AQUA peptide is spiked into a biological sample containing the "light" endogenous peptide. The sample is then digested and analyzed by mass spectrometry. By comparing the signal intensity of the heavy AQUA peptide to the light endogenous peptide, the absolute quantity of the endogenous peptide, and thus the protein, can be precisely determined. nih.gov
A crucial step in the AQUA methodology is the careful selection of a proteotypic peptide—a peptide that is unique to the target protein and consistently observed in mass spectrometry analysis. nih.gov While cysteine-containing peptides can be used, care must be taken as cysteine is a reactive residue. sigmaaldrich.com
Table 2: Key Steps in the AQUA Strategy
| Step | Description |
| 1. Peptide Selection | A unique tryptic peptide from the target protein is chosen. |
| 2. Synthesis of Labeled Peptide | A synthetic version of the chosen peptide is created, incorporating L-cysteine (3,3-d2). |
| 3. Sample Spiking | A known quantity of the labeled peptide is added to the biological sample. |
| 4. Digestion and MS Analysis | The sample is digested, and the labeled and unlabeled peptides are analyzed by mass spectrometry. |
| 5. Quantification | The ratio of the signal intensities of the labeled and unlabeled peptides is used to calculate the absolute concentration of the target protein. nih.gov |
Investigation of Protein Synthesis and Turnover Rates
Understanding the rates at which proteins are synthesized and degraded is crucial for comprehending cellular dynamics. Stable isotope labeling with amino acids like L-cysteine (3,3-d2) is a key technique for these investigations.
By introducing a labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins over time. basicmedicalkey.com Samples are collected at various time points, and the ratio of labeled to unlabeled protein or peptide is measured by mass spectrometry. This information allows for the calculation of the fractional synthesis rate of individual proteins. basicmedicalkey.com Conversely, by replacing the labeled amino acid with its unlabeled counterpart, the rate of protein degradation can be determined by monitoring the disappearance of the labeled protein.
These studies have revealed that different proteins can have vastly different turnover rates, reflecting their specific functions and regulatory roles within the cell. basicmedicalkey.com For instance, regulatory proteins often have high turnover rates, allowing for rapid changes in their levels in response to cellular signals. basicmedicalkey.com
Characterization of Cysteine Post-Translational Modifications and Redox States Using Isotopic Signatures
Cysteine residues are unique in their ability to undergo a wide range of post-translational modifications (PTMs), many of which are related to the redox state of the cell. chomixbio.com These modifications play critical roles in protein structure, function, and signaling. chomixbio.comnih.gov
Isotopic labeling with L-cysteine (3,3-d2) can be used to study these modifications. For example, in redox proteomics, researchers can use isotopic labeling to differentiate between reduced and oxidized cysteine residues. nih.gov One common approach is to block all free reduced thiols with an unlabeled alkylating agent. Then, the oxidized cysteines (e.g., those in disulfide bonds) are reduced and labeled with a deuterated alkylating agent. This allows for the relative quantification of the different redox states of cysteine-containing peptides by mass spectrometry.
Furthermore, techniques like isotope-coded affinity tags (ICAT) specifically target cysteine residues. frontiersin.org In this method, a reagent with a "light" and a "heavy" isotopic tag is used to label cysteine thiols from two different samples. The mass difference introduced by the tags allows for the quantification of changes in the levels of cysteine-containing proteins. frontiersin.org
Table 3: Common Cysteine Post-Translational Modifications
| Modification | Description |
| Disulfide Bond | A covalent bond between two cysteine residues, important for protein structure. nih.gov |
| S-nitrosylation | The addition of a nitroso group to the cysteine thiol. nih.gov |
| S-glutathionylation | The formation of a mixed disulfide between a cysteine residue and glutathione (B108866). nih.gov |
| Sulfenylation, Sulfinylation, Sulfonylation | The oxidation of the cysteine thiol to sulfenic, sulfinic, or sulfonic acid. researchgate.net |
Mass Spectrometry-Based Quantification of Cysteine-Containing Peptides
The incorporation of L-cysteine (3,3-d2) into peptides provides a distinct mass shift that is readily detectable by mass spectrometry. vulcanchem.com This mass shift allows for the clear identification and quantification of cysteine-containing peptides in complex mixtures. vulcanchem.com
In a typical bottom-up proteomics workflow, proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The use of deuterated L-cysteine creates peptide pairs—the light, naturally occurring peptide and the heavy, labeled peptide. The relative intensity of these pairs in the mass spectrum provides a quantitative measure of the protein's abundance.
This approach is advantageous because the chemical properties of the light and heavy peptides are nearly identical, meaning they behave similarly during chromatography and ionization, leading to more accurate quantification. vulcanchem.com L-cysteine (3,3-d2) can be used as an internal standard in various quantitative mass spectrometry applications, enhancing the precision and reliability of the measurements. unige.ch
Mechanistic Enzymology and Kinetic Isotope Effect Kie Studies
Theoretical Framework of Kinetic Isotope Effects in Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org This effect arises from the differences in the zero-point vibrational energies of bonds involving the lighter versus the heavier isotope. A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. Consequently, reactions involving the cleavage of a bond to a heavier isotope are typically slower, resulting in a "normal" KIE (kL/kH > 1), where kL and kH are the rate constants for the light and heavy isotopes, respectively. wikipedia.org
KIEs are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov A secondary KIE occurs when the bond to the labeled atom is not broken but its hybridization or chemical environment changes during the reaction. wikipedia.org The magnitude of the KIE can provide valuable information about the transition state of a reaction. For instance, a large primary deuterium (B1214612) KIE suggests that C-H bond cleavage is a significant component of the rate-limiting step.
Measurement of Primary and Secondary Deuterium Kinetic Isotope Effects at the C3 Position
For example, in a study of O-acetylserine sulfhydrylase, the secondary deuterium KIE using O-acetyl-L-serine-3,3-d2 was determined by directly comparing initial velocities and through single-wavelength stopped-flow experiments. nih.gov These methods enable the calculation of both primary and secondary KIEs, providing a detailed picture of the catalytic cycle.
Probing C-H Bond Cleavage and Rearrangement Mechanisms in L-Cysteine-Utilizing Enzymes
L-cysteine (3,3-D2) has been instrumental in elucidating the mechanisms of enzymes that catalyze reactions involving the cleavage of the C-H bond at the C3 position of cysteine. The formylglycine-generating enzyme (FGE), for instance, oxidizes a cysteine residue to formylglycine. nih.govacs.org Steady-state kinetic studies using a deuterated cysteine substrate revealed a normal primary C-H/D KIE on the catalytic rate (kcat), indicating that hydrogen atom abstraction from the Cβ (C3) position is the rate-limiting step. nih.govacs.org Further stopped-flow kinetic analysis showed a primary KIE on the formation of a reaction intermediate, confirming that this step involves the homolytic cleavage of the Cβ-H bond. nih.govacs.org
Similarly, in the biosynthesis of ovothiol, the enzyme OvoA catalyzes the oxidative coupling of cysteine and histidine. KIE studies using isotopically labeled substrates have helped to understand the partitioning between different reaction pathways. bu.edu The presence and magnitude of a KIE can distinguish between different proposed mechanisms, such as those involving radical intermediates or direct nucleophilic attack. frontiersin.org
| Enzyme | Substrate | KIE Type | Observed Value (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|---|---|
| Formylglycine-Generating Enzyme (FGE) | β-deuterated cysteine | Primary | 2.0–3.6 | Rate-limiting H-atom abstraction from Cβ | nih.govacs.org |
| O-acetylserine sulfhydrylase | OAS-3,3-d2 | Secondary | 1.11 ± 0.06 | Asymmetric transition state for α-proton abstraction | nih.gov |
| Selenocysteine β-lyase | L-selenocysteine (in D2O) | Primary (α-position) | 2.4 | α-hydrogen removal by a base at the active site | nih.gov |
Application of Isotopic Sensitivity Branching Methods
In enzymatic reactions with multiple competing pathways that diverge from a common intermediate, isotopic sensitivity branching methods can be a powerful tool. bu.edu If one of the branching steps exhibits a KIE, the ratio of the products formed from the two pathways will be sensitive to isotopic substitution. By measuring the product distribution with both unlabeled and isotopically labeled substrates, the KIE for the isotopically sensitive step can be determined. bu.edu
This method has been applied to the study of OvoA, which catalyzes both the oxidative coupling of cysteine and histidine and the oxidation of cysteine to cysteine sulfinic acid. bu.edu By analyzing the ratio of the two products with and without deuterium-labeled cysteine, researchers can gain insights into the partitioning of the reaction at the branch point and the nature of the intermediates involved. bu.edu
Analysis of Deuterium Solvent Isotope Effects on Enzymatic Catalysis
Solvent isotope effects (SIEs), where the reaction is carried out in D2O instead of H2O, provide information about the role of proton transfers in the reaction mechanism. mdpi.com A normal solvent KIE (kH2O/kD2O > 1) suggests that a proton transfer is part of the rate-limiting step. Conversely, an inverse SIE (kH2O/kD2O < 1) can indicate a pre-equilibrium step where a protonated species is more stable in D2O, or changes in the solvation of the enzyme-substrate complex. mdpi.com
For enzymes that utilize cysteine, the ionization state of the catalytic cysteine thiol is often critical. The thiol group of cysteine has an inverse fractionation factor, meaning the thiolate form is more stable in D2O. mdpi.com This can lead to inverse SIEs in enzymes where the reactive species is the cysteine thiolate. For example, some cysteine proteases exhibit inverse SIEs on the acylation half-reaction, which is attributed to the pre-equilibrium formation of the reactive thiolate. semanticscholar.org In the case of isocitrate lyase, solvent KIEs helped to identify a cysteine residue as the general base responsible for proton abstraction from the substrate. acs.org
The combination of substrate and solvent isotope effects provides a comprehensive understanding of the roles of specific amino acid residues and the involvement of proton transfers throughout the catalytic cycle of L-cysteine-utilizing enzymes.
Advanced Analytical Methodologies for L Cysteine 3,3 D2 and Its Metabolites
Mass Spectrometry (MS) Techniques for Detection and Quantification
Mass spectrometry stands as a cornerstone for the analysis of L-cysteine (3,3-D2) and its metabolites due to its high sensitivity and specificity. nih.gov The incorporation of deuterium (B1214612) atoms in L-cysteine (3,3-D2) creates a distinct mass signature that allows it to be differentiated from its naturally abundant, unlabeled counterpart. This distinction is fundamental to tracer-based metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of L-cysteine (3,3-D2), particularly after its conversion into volatile derivatives. google.comalexandraatleephillips.com Amino acids like cysteine are not inherently volatile and require a derivatization step to increase their volatility for GC analysis. alexandraatleephillips.com A common method involves silylation, such as with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to create trimethylsilyl (B98337) (TMS) derivatives. core.ac.uk
Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated derivatives then enter the mass spectrometer for detection. GC-MS offers the advantage of providing distinct retention times and mass fragmentation patterns for different compounds, allowing for their unambiguous identification. google.com The use of L-cysteine (3,3-D2) as an internal standard in GC-MS analysis enables precise quantification by accounting for any loss of the analyte during sample processing and derivatization. google.com This technique has been successfully applied to measure the transsulfuration of methionine to cysteine in sheep using stable isotope-labeled serine and cysteine. nih.gov
| Derivatization Agent | Analyte | Key Finding | Reference |
| N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | L-Cysteine (3,3-D2) and its metabolites | Enables analysis of non-volatile amino acids by increasing their volatility for GC-MS. | core.ac.uk |
| t-butyldimethylsilyl (tBDMS) | L-[2,3,3-d3] serine and L-[3-¹³C] cysteine | Measured enrichments of tracers in plasma and skin with high accuracy and reproducibility. | nih.gov |
High-Resolution Mass Spectrometry for Precise Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) provides a significant advantage in the analysis of isotopically labeled compounds like L-cysteine (3,3-D2) by offering highly accurate mass measurements. This precision allows for the clear differentiation of molecules with very similar masses and the detailed analysis of their isotopic patterns. researchgate.net Techniques such as Fourier transform ion cyclotron resonance (FTICR) mass spectrometry can be employed for this purpose. unc.edu
In the context of L-cysteine (3,3-D2), HRMS can precisely determine the mass difference between the labeled and unlabeled forms of cysteine and its metabolites. This capability is crucial for metabolic flux analysis, where the incorporation of the stable isotope into various downstream compounds is tracked over time. The detailed isotopic patterns observed with HRMS can reveal the number of labeled atoms in a molecule, providing deeper insights into metabolic pathways. For example, HRMS has been used to identify and quantify proteins in complex mixtures by labeling cysteine residues with isotopic acrylamide. unc.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and dynamic information about molecules. nih.gov In the context of L-cysteine (3,3-D2), NMR is particularly valuable for positional isotope tracing and for understanding the broader metabolic network. nih.govnih.gov
Deuterium NMR for Structural Insights and Positional Isotope Tracing
Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus, offering a unique window into the location of the label within a molecule. openmedscience.com For L-cysteine (3,3-D2), ²H NMR can confirm the specific labeling at the C-3 position. While direct ²H detection can be challenging due to the quadrupolar nature of the deuterium nucleus leading to broad signals, it has found utility in specific applications, such as studying the structure and dynamics of biological membranes. openmedscience.com
More commonly, the effect of deuterium labeling is observed through other nuclei, like ¹H or ¹³C NMR. The presence of deuterium at a specific position can lead to the disappearance of a proton signal in the ¹H spectrum or a change in the splitting pattern of an adjacent carbon in the ¹³C spectrum. This indirect information is invaluable for confirming the position of the isotopic label and for tracing its path through metabolic reactions. Positional isotopic information is a key advantage of NMR over mass spectrometry. nih.gov
Multi-Nuclear NMR for Integrated Metabolic Pathway Analysis
An integrated analysis using multiple NMR-active nuclei, such as ¹H, ¹³C, and ¹⁵N, provides a comprehensive view of metabolic pathways involving L-cysteine. nih.govnih.gov By using L-cysteine labeled with a combination of isotopes, such as ¹³C and ¹⁵N, researchers can trace the fate of both the carbon skeleton and the nitrogen atom simultaneously. researchgate.netd-nb.info
Chromatographic Separation Techniques for Isomer and Enantiomer Resolution
The separation of isomers and enantiomers is a significant challenge in analytical chemistry. For L-Cysteine and its deuterated analogue, effective chromatographic methods are essential to distinguish between the L- and D-enantiomers and other related isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most established techniques for this purpose. nih.govnih.gov
Chiral stationary phases (CSPs) are fundamental to the direct enantiomeric separation by chromatography. mdpi.com These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For instance, a chiral UHPLC-MS method utilizing a Chiralpak® ZWIX(+) chiral stationary phase has been successfully developed for the rapid determination of cysteine enantiomers. capes.gov.brnih.gov This method achieved baseline resolution (Rs = 2.7) with the D-enantiomer eluting before the L-enantiomer. capes.gov.brnih.gov Another approach involves the use of CROWNPAK CR-I(+) and CR-I(-) columns, which also facilitate the separation of D- and L-amino acid forms. shimadzu.com
Indirect methods, which involve derivatization of the enantiomers with a chiral reagent to form diastereomers, are also widely used. These diastereomers can then be separated on a conventional achiral stationary phase, such as an octadecylsilane (B103800) (ODS) column. nih.gov Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) in combination with N-isobutyryl-L(or D)-cysteine has been employed to create fluorescent isoindole derivatives that can be separated by HPLC. nih.gov Similarly, derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) allows for the enantioseparation of cysteine on a (R,R)-Whelk-O 1 stationary phase. nih.gov
The choice of mobile phase is also critical for achieving optimal separation. For example, a mobile phase consisting of methanol, acetonitrile, and water (49/49/2 v/v/v) with 50 mM formic acid and 50 mM ammonium (B1175870) formate (B1220265) has been used effectively with a zwitterionic chiral stationary phase. capes.gov.brnih.gov
Table 1: Chromatographic Conditions for Enantiomeric Resolution of Cysteine
| Technique | Stationary Phase | Mobile Phase | Derivatization Agent | Detection | Reference |
| UHPLC-MS | Chiralpak® ZWIX(+) | MeOH/MeCN/H₂O (49/49/2 v/v/v) with 50 mM formic acid and 50 mM ammonium formate | AccQ-Tag | MS | capes.gov.brnih.gov |
| HPLC | Octadecylsilyl | Not specified | o-phthaldialdehyde with N-isobutyryl-L(or D)-cysteine | Fluorescence | nih.gov |
| LC-MS/MS | (R,R)-Whelk-O 1 | CH₃OH-H₂O (90:10 v/v) with 15 mM ammonium formate | 4-fluoro-7-nitrobenzofurazan (NBD-F) | ESI-MS (SRM mode) | nih.gov |
| HPLC-MS/MS | CROWNPAK CR-I(+) / CR-I(-) | Acetonitrile/Ethanol (B145695)/Water/TFA (80/15/5/0.5) | None | MS/MS | shimadzu.com |
| GC-MS | Chirasil-L-Val | Not specified | Not specified | MS | nih.gov |
Development and Validation of Deuterium-Labeled Internal Standards for Quantitative Assays
Deuterium-labeled compounds, such as L-Cysteine (3,3-D2), are the preferred internal standards for quantitative assays using mass spectrometry. scispace.com The use of a stable isotope-labeled internal standard (SIL-IS) allows for the correction of variability during sample preparation and analysis, including extraction efficiency and matrix effects. scispace.comnih.gov The development and validation of these internal standards are critical to ensure the accuracy and reliability of the quantitative data.
The validation process for a quantitative assay using a deuterium-labeled internal standard typically follows guidelines from regulatory bodies like the Food and Drug Administration (FDA) and involves assessing several key parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For example, a chiral UHPLC-MS method for cysteine enantiomers demonstrated good linearity in the ranges of 0.05-0.50 mg/L for D-cysteine and 0.11-0.56 mg/L for L-cysteine. capes.gov.brnih.gov Another study on L-cystine quantification using qNMR showed a linearity range from 0.05 mg to 10 mg with a high correlation coefficient (R² = 0.9999). mdpi.com
Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery studies. For L-cysteine quantification, trueness values expressed as recovery have been reported to be between 96% and 105%. unige.ch
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). Repeatability and intermediate precision for cysteine enantiomer analysis have been found to be lower than 4.0%. capes.gov.brnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For D-cysteine, LOD and LOQ values have been reported as 0.02 mg/L and 0.05 mg/L, respectively, while for L-cysteine, they were 0.04 mg/L and 0.11 mg/L. capes.gov.brnih.gov
Specificity and Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions. nih.gov
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. For instance, amino acids in prepared urine samples have been found to be stable for 72 hours at 4°C. nih.gov
The use of L-Cysteine (3,3-D2) as an internal standard in LC-MS/MS assays allows for precise quantification by correcting for potential ion suppression or enhancement caused by the sample matrix. scispace.commyadlm.org Although deuterium-labeled standards are considered the gold standard, it is important to note that in some cases, chromatographic separation between the deuterated standard and the analyte can occur, which might lead to differential matrix effects. nih.gov Therefore, careful validation is always necessary.
Table 2: Validation Parameters for Quantitative Assays of Cysteine Enantiomers
| Parameter | D-Cysteine | L-Cysteine | Reference |
| Linearity Range | 0.05-0.50 mg/L | 0.11-0.56 mg/L | capes.gov.brnih.gov |
| Trueness (Recovery) | 96% - 105% | 96% - 105% | nih.govunige.ch |
| Repeatability (CV) | < 4.0% | < 4.0% | capes.gov.brnih.gov |
| Intermediate Precision (CV) | < 8% | < 15% | nih.gov |
| LOD | 0.02 mg/L | 0.04 mg/L | capes.gov.brnih.gov |
| LOQ | 0.05 mg/L | 0.11 mg/L | capes.gov.brnih.gov |
Computational and Theoretical Aspects of Deuterium Labeling
Quantum Chemical Calculations for Predicting Deuterium (B1214612) Isotope Effects
Quantum chemical calculations are a cornerstone for understanding and predicting the consequences of isotopic substitution at a molecular level. The replacement of hydrogen with its heavier isotope, deuterium, at the C-3 position of L-cysteine leads to changes in vibrational frequencies of the C-D bonds compared to C-H bonds. These changes are the origin of kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), which can be predicted with considerable accuracy using computational methods.
Kinetic Isotope Effects (KIEs): The KIE is the ratio of the rate constant of a reaction with the lighter isotope (kH) to that with the heavier isotope (kD), expressed as kH/kD. A value greater than 1 indicates a "normal" KIE, where the C-H bond is broken more readily than the C-D bond, while a value less than 1 signifies an "inverse" KIE. libretexts.orgd-nb.info This difference arises primarily from the lower zero-point vibrational energy (ZPVE) of a C-D bond compared to a C-H bond. d-nb.info Breaking the bond requires overcoming an energy barrier, and since the C-D bond starts from a lower energy state, it requires more energy, resulting in a slower reaction rate. libretexts.org
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model these effects. acs.orgrsc.org By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the ZPVEs can be determined. The difference in ZPVE between the reactant and the transition state contributes significantly to the activation energy and, consequently, to the KIE. For L-cysteine (3,3-D2), calculations would focus on reactions where a C-H bond at the C-3 position is cleaved in the rate-determining step.
Table 7.1.1: Theoretical Approaches for KIE Prediction
| Computational Method | Description | Application to L-Cysteine (3,3-D2) |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems. It is used to calculate molecular geometries, energies, and vibrational frequencies. acs.org | Predicts changes in vibrational frequencies and zero-point energy upon deuteration at the C-3 position, allowing for the calculation of KIEs in enzymatic or chemical reactions involving this site. rsc.org |
| Ab Initio Molecular Orbital Methods | These methods solve the electronic Schrödinger equation without empirical parameters, providing highly accurate results, though often at a higher computational cost than DFT. nih.govacs.org | Used for high-accuracy benchmark calculations of KIEs and to validate results from DFT methods for reactions involving L-cysteine. acs.org |
| Transition State Theory (TST) | A theory that describes reaction rates by examining the properties of the transition state. When combined with quantum chemical calculations, it provides a framework for calculating KIEs. mdpi.com | Models the reaction pathway for processes like enzymatic degradation of cysteine, allowing for the prediction of how D2-substitution at the C-3 position affects the rate-limiting step. |
Recent studies have demonstrated the power of DFT calculations in understanding deuteration. For instance, calculations on the deuteration of palladated azobenzene (B91143) using a deuterated L-cysteine source showed that the carboxylic acid group (COOD) is the preferred deuteron (B1233211) donor. rsc.org Such computational insights are invaluable for designing and interpreting experiments that use L-Cysteine (3,3-D2).
Computational Modeling of Metabolic Networks for Flux Estimation
L-Cysteine (3,3-D2) serves as a stable isotope tracer, a powerful tool for metabolic flux analysis (MFA). MFA is a computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. numberanalytics.comtum.de By introducing a labeled substrate like L-Cysteine (3,3-D2) into a biological system, researchers can track the deuterium atoms as they are incorporated into downstream metabolites. The pattern of this incorporation, measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), provides critical data for computational models. numberanalytics.com
Metabolic Flux Analysis (MFA): The core of MFA is a stoichiometric model of the organism's metabolic network. This model is a mathematical representation of all known metabolic reactions. When combined with experimental data—such as substrate uptake rates, product secretion rates, and isotopic labeling patterns—the model can be solved to estimate the intracellular fluxes. tum.demit.edu
Flux Balance Analysis (FBA): FBA is a widely used computational method within MFA that predicts metabolic fluxes by assuming the cell operates to optimize a specific biological objective, such as maximizing growth (biomass production). numberanalytics.com The isotopic labeling data from L-Cysteine (3,3-D2) acts as a powerful constraint on the model, significantly improving the accuracy and resolution of the predicted flux distribution. tum.de
For example, the metabolism of L-cysteine can lead to the production of key metabolites like glutathione (B108866) or α-ketobutyrate. researchgate.net By feeding cells L-Cysteine (3,3-D2) and measuring the deuterium enrichment in these downstream products, researchers can use computational models to quantify the flux through the transsulfuration pathway. researchgate.net
Table 7.2.1: Computational Tools in Metabolic Flux Analysis
| Tool/Technique | Description | Role in L-Cysteine (3,3-D2) Studies |
|---|---|---|
| Metabolic Flux Analysis (MFA) | A suite of techniques for quantifying reaction rates in metabolic networks, often using isotopic tracers. researchgate.netmdpi.com | Provides the overarching framework for using L-Cysteine (3,3-D2) to measure the activity of sulfur metabolism and connected pathways. nih.gov |
| Flux Balance Analysis (FBA) | A mathematical approach that calculates the flow of metabolites through a network based on stoichiometry and an assumed cellular objective. numberanalytics.com | Incorporates labeling data from L-Cysteine (3,3-D2) to constrain the solution space and yield more accurate predictions of metabolic behavior. |
| Isotopomer-based MFA (¹³C-MFA or D-MFA) | An advanced form of MFA that uses the detailed distribution of isotopes within a molecule (isotopomers) to resolve fluxes with high precision. researchgate.net | The specific labeling pattern from L-Cysteine (3,3-D2) allows for precise quantification of fluxes in pathways like the transsulfuration pathway and amino acid metabolism. |
| Flux-Sum Analysis | A metabolite-centric approach that analyzes the turnover rate of individual metabolites, providing insights into their roles within the network. nih.gov | Can be used to analyze the turnover of the cysteine pool and its contribution to other metabolites by tracking the deuterium label. |
In Silico Simulation of Isotopic Distribution Patterns in Biochemical Pathways
Before conducting complex and often expensive stable isotope tracing experiments, researchers can use in silico simulations to predict the expected isotopic distribution patterns. These simulations model the biochemical network and the known atom transitions for each reaction to predict the mass isotopologue distribution (MID) of various metabolites following the introduction of a labeled substrate like L-Cysteine (3,3-D2).
Mass Isotopologue Distribution (MID): An MID describes the relative abundance of all isotopic forms (isotopologues) of a given metabolite. For example, after introducing L-Cysteine (3,3-D2), a downstream metabolite might exist in several forms: unlabeled (M+0), containing one deuterium atom (M+1), containing two deuterium atoms (M+2), and so on. The simulated MID can be compared against experimental data to validate the network model or to infer fluxes. nih.gov
Computational Frameworks: Several software tools and computational frameworks, such as the Elementary Metabolite Units (EMU) framework, have been developed to simplify and accelerate these simulations. mit.edu These tools take a known metabolic network and a labeled input substrate as inputs. They then systematically track the flow of labeled atoms through the network to generate predicted MIDs for selected target metabolites. mit.edu This process must account for complexities such as:
Natural Isotope Abundance: The natural occurrence of heavy isotopes like ¹³C and ¹⁵N must be corrected for to accurately determine the enrichment from the tracer. nih.gov
Metabolic Branching and Cycling: The label can be distributed through multiple pathways or diluted in metabolic cycles like the TCA cycle, leading to complex labeling patterns. nih.gov
Reversible Reactions: The bidirectionality of reactions can influence the final isotopic distribution.
Table 7.3.1: Simulation of Isotopic Labeling from L-Cysteine (3,3-D2)
| Pathway | Labeled Precursor | Key Downstream Metabolite | Simulated Isotopic Pattern |
|---|---|---|---|
| Transsulfuration Pathway | L-Cysteine (3,3-D2) | Cystathionine | The direct incorporation of the deuterated cysteine moiety would lead to a significant M+2 peak for cystathionine. researchgate.net |
| Glutathione Synthesis | L-Cysteine (3,3-D2) | Glutathione (GSH) | As cysteine is a direct precursor, the GSH pool would show a prominent M+2 isotopologue, reflecting the flux of cysteine into glutathione synthesis. |
| Pyruvate Production | L-Cysteine (3,3-D2) | Pyruvate | Cysteine degradation can yield pyruvate. The simulation would predict the abundance of M+2 pyruvate, quantifying this specific metabolic route. |
By simulating these patterns in silico, researchers can design more effective experiments. For example, simulations can help determine the optimal duration of labeling or identify which metabolites will provide the most informative data for answering a specific biological question. This predictive power makes computational simulation an indispensable part of modern metabolic research using stable isotopes.
Future Directions and Emerging Research Frontiers
Innovations in Deuterium (B1214612) Labeling Technologies and Strategies
The synthesis and application of deuterated compounds like L-Cysteine (3,3-D2) are continually evolving, driven by innovations in labeling technologies. These advancements aim to improve the efficiency, selectivity, and accessibility of deuterated molecules for research.
Recent progress in deuterium labeling has focused on developing more direct and site-selective methods. acs.org Traditional approaches often involve multi-step syntheses, but newer strategies utilize catalysts to facilitate the direct exchange of hydrogen for deuterium on a target molecule. acs.org For instance, iridium-based catalysts have shown promise in the ortho-deuteration of aryl sulfones under mild conditions. acs.org
Enzymatic methods are also gaining traction for their high stereoselectivity. Biocatalytic approaches using enzymes like pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can achieve stereoretentive α-deuteration of amino acids. rsc.org A notable development is the ability to control both α- and β-deuteration, offering precise control over the labeling site. rsc.org Another innovative strategy employs amino acid dehydrogenases in a reductive amination approach to introduce deuterium, a nitrogen atom, and a chiral center in a single, highly selective step. rsc.org These enzymatic methods often use readily available and inexpensive isotopic precursors, making deuterated amino acids more accessible for a wide range of applications. rsc.org
The table below summarizes some of the innovative strategies being developed for the synthesis of deuterated amino acids.
| Labeling Strategy | Description | Key Advantages |
| Catalytic Hydrogen Isotope Exchange (HIE) | Utilizes transition metal catalysts (e.g., iridium) to directly exchange C-H bonds with C-D bonds. acs.org | Late-stage functionalization, milder reaction conditions. acs.org |
| Enzymatic Stereoretentive Deuteration | Employs enzymes (e.g., PLP-dependent enzymes) to achieve stereospecific deuterium incorporation. rsc.org | High stereoselectivity, control over labeling position (α and β). rsc.org |
| Biocatalytic Reductive Amination | Uses amino acid dehydrogenases to introduce deuterium, nitrogen, and chirality in a single step. rsc.org | High atom economy, use of inexpensive isotopic precursors. rsc.org |
| Algal Amino Acid Labeling | Utilizes deuterated amino acid mixtures from algae to achieve high levels of deuteration in proteins. rsc.org | Circumvents issues of proton back-exchange, suitable for solid-state NMR. rsc.org |
These advancements in labeling technologies are critical for expanding the availability and application of L-Cysteine (3,3-D2) and other deuterated compounds in research.
Integration of L-Cysteine (3,3-D2) Tracing with Multi-Omics Data
The use of stable isotope tracers like L-Cysteine (3,3-D2) is becoming increasingly powerful when integrated with multi-omics approaches, such as transcriptomics, proteomics, and metabolomics. This integration allows for a more comprehensive understanding of cellular processes by connecting changes in gene expression, protein levels, and metabolic fluxes. creative-proteomics.comelifesciences.org
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a well-established proteomic technique that utilizes isotopically labeled amino acids to quantify protein abundance. creative-proteomics.comnih.gov While early studies used deuterated amino acids, the field has largely shifted to 13C or 15N labels to avoid potential chromatographic retention time shifts. nih.gov However, the principles of metabolic labeling are central to integrating tracer data with proteomics.
Metabolic flux analysis (MFA) using stable isotope tracing provides detailed insights into the flow of metabolites through various pathways. creative-proteomics.com By tracing the incorporation of the deuterium label from L-Cysteine (3,3-D2) into downstream metabolites, researchers can quantify the activity of specific metabolic routes. isotope.com For example, tracing the fate of U-13C-glutamine has been used to elucidate metabolic reprogramming in cancer cells, revealing how the tricarboxylic acid (TCA) cycle integrates with the transcriptome and proteome. elifesciences.org
The integration of these datasets can reveal complex regulatory networks. For instance, a study combining metabolomics with transcriptomics and proteomics following TCA cycle inhibition identified an ATF4-dependent stress response linked to amino acid deprivation. elifesciences.org This multi-modal analysis provides a systems-level view of how metabolic perturbations impact cellular signaling and gene expression. elifesciences.org
Future research will likely focus on developing more sophisticated computational tools and analytical platforms to facilitate the seamless integration of data from L-Cysteine (3,3-D2) tracing with other omics datasets. frontiersin.org This will enable a more holistic understanding of the role of cysteine metabolism in health and disease.
Development of Novel Biosensors and Imaging Probes Incorporating Deuterium-Labeled Cysteine
The unique properties of deuterium make it an attractive component for the development of novel biosensors and imaging probes. The carbon-deuterium (C-D) bond has a distinct vibrational signature that can be detected by techniques like stimulated Raman scattering (SRS) microscopy, allowing for the visualization of deuterated molecules in living cells and tissues. spiedigitallibrary.orgnih.gov
SRS microscopy coupled with metabolic labeling using deuterated amino acids has emerged as a powerful tool for imaging newly synthesized proteins. nih.govaip.orgaip.org This technique offers subcellular resolution and is compatible with live-cell imaging, overcoming some of the limitations of previous methods like autoradiography and fluorescence microscopy. spiedigitallibrary.orgnih.gov The C-D bond provides a background-free signal in the cell-silent spectral region, enabling specific detection of the labeled molecules. nih.gov
Researchers are also exploring the development of biosensors for the direct detection of cysteine. While not specifically focused on deuterated cysteine, these advancements could be adapted to incorporate L-Cysteine (3,3-D2). For example, a potentiometric biosensor using L-cysteine-desulfhydrase has been developed for the selective determination of L-cysteine. nih.gov Another approach involves the use of nanoparticles to create sensitive and selective imaging probes for cysteine in biological samples. nih.gov
The incorporation of deuterium into these biosensor and imaging probe designs could offer several advantages. The stronger C-D bond could potentially enhance the stability of the probes, and the unique spectroscopic signature of deuterium could be exploited for highly specific detection. Future research in this area will likely focus on designing and synthesizing novel probes that leverage the properties of L-Cysteine (3,3-D2) for advanced bioimaging and sensing applications.
The table below highlights different imaging and biosensor technologies relevant to cysteine detection.
| Technology | Principle | Application | Potential for L-Cysteine (3,3-D2) |
| Stimulated Raman Scattering (SRS) Microscopy | Detects the vibrational signature of the C-D bond in deuterated molecules. spiedigitallibrary.orgnih.gov | Imaging newly synthesized proteins and tracking metabolic pathways in live cells and tissues. nih.govaip.org | Direct visualization of L-Cysteine (3,3-D2) incorporation and metabolism. spiedigitallibrary.org |
| Potentiometric Biosensors | Measures the change in electrical potential resulting from an enzymatic reaction with the target analyte. nih.gov | Selective determination of L-cysteine concentrations. nih.gov | Enhanced stability and specificity of the biosensor. |
| Nanoparticle-Based Imaging Probes | Utilizes nanoparticles functionalized to bind to the target molecule, often with a fluorescent or colorimetric readout. nih.gov | Sensitive and selective imaging of cysteine in cells and animal models. nih.gov | Improved probe stability and unique detection signature. |
Expanding the Scope of Enzyme Mechanistic Studies with Enhanced Isotopic Resolution
Kinetic isotope effect (KIE) studies are a cornerstone of enzyme mechanism research. By replacing an atom at a specific position in a substrate with a heavier isotope, such as replacing hydrogen with deuterium, researchers can probe the rate-limiting steps of an enzyme-catalyzed reaction. wikipedia.org The use of L-Cysteine (3,3-D2) can provide valuable insights into the mechanisms of enzymes that utilize cysteine as a substrate or a catalytic residue.
The magnitude of the KIE can distinguish between different reaction mechanisms. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation but its presence influences the reaction rate. wikipedia.org
For enzymes that catalyze reactions at the C3 position of cysteine, using L-Cysteine (3,3-D2) would be expected to produce a significant primary KIE if the C-H bond cleavage at this position is rate-limiting. For enzymes where cysteine acts as a nucleophile, the deuteration at the C3 position could result in a secondary KIE, providing information about the transition state structure.
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique for studying enzyme dynamics. nih.gov By monitoring the exchange of backbone amide hydrogens with deuterium in the solvent, researchers can identify regions of the enzyme that undergo conformational changes upon substrate binding or catalysis. nih.gov While this technique typically probes the exchange of protons from the solvent, the principles of isotopic substitution are central to its application.
The enhanced isotopic resolution offered by modern analytical techniques, such as high-resolution mass spectrometry and advanced NMR spectroscopy, allows for more precise measurements of KIEs and isotopic labeling patterns. nih.gov This enables researchers to dissect complex enzyme mechanisms in greater detail. Future research will undoubtedly leverage the specificity of L-Cysteine (3,3-D2) in combination with these high-resolution techniques to unravel the intricate mechanisms of a wide range of cysteine-metabolizing enzymes.
Q & A
Basic Research Questions
Q. How can researchers effectively synthesize L-Cysteine (3,3-D2) with high isotopic purity for metabolic studies?
- Methodological Answer : Synthesis involves deuteration of L-Cysteine using deuterated reagents (e.g., D2O or deuterium gas) under controlled conditions. Key steps include:
- Isotopic Exchange : Reacting L-Cysteine with deuterated solvents at specific pH and temperature to target the 3,3 positions .
- Purification : Use preparative HPLC or column chromatography to isolate the deuterated compound, followed by lyophilization.
- Validation : Confirm isotopic purity via <sup>2</sup>H-NMR spectroscopy or high-resolution mass spectrometry (HRMS) to ensure >98% deuteration at the specified positions .
Q. What analytical techniques are most suitable for quantifying isotopic incorporation of deuterium in L-Cysteine (3,3-D2) in biological samples?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies deuterium incorporation via mass shift analysis, with optimized fragmentation patterns to distinguish 3,3-D2 from non-deuterated analogs .
- Isotope Ratio Mass Spectrometry (IRMS) : Measures <sup>2</sup>H/<sup>1</sup>H ratios with high precision, ideal for tracking metabolic turnover in vivo .
- Nuclear Magnetic Resonance (NMR) : <sup>2</sup>H-NMR can confirm site-specific deuteration but requires high sample concentrations .
Q. What ethical and safety protocols are essential when handling deuterated amino acids like L-Cysteine (3,3-D2) in animal studies?
- Methodological Answer :
- Ethical Approval : Submit study protocols to institutional ethics committees, addressing deuterated compound stability and potential metabolic byproducts .
- Safety Data Sheets (SDS) : Review toxicity profiles of deuterated reagents and ensure proper ventilation during synthesis .
- Waste Management : Segregate deuterated waste to prevent environmental isotopic contamination .
Advanced Research Questions
Q. How do deuterium isotope effects at the 3,3 positions influence the kinetic parameters of L-Cysteine in enzyme-catalyzed reactions compared to the non-deuterated form?
- Methodological Answer :
- Experimental Design : Compare kinetic constants (kcat, KM) for protiated vs. deuterated L-Cysteine in enzymes like cystathionine β-synthase. Use stopped-flow spectroscopy to measure reaction rates .
- Data Analysis : Apply the Swain-Schaad relationship to quantify primary kinetic isotope effects (KIE). Control for solvent effects by matching buffer deuteration levels .
- Interpretation : A KIE > 1 indicates rate-limiting steps involving C-H bond cleavage (e.g., in transsulfuration pathways) .
Q. What strategies can resolve contradictory findings in studies examining the metabolic stability of L-Cysteine (3,3-D2) across different model organisms?
- Methodological Answer :
- Systematic Review : Use PRISMA guidelines to identify confounding variables (e.g., species-specific gut microbiota affecting deuterium retention) .
- Controlled Experiments : Standardize dietary deuterium intake and sampling timelines across species. Validate via isotopomer distribution analysis (IDA) .
- Meta-Analysis : Apply random-effects models to assess heterogeneity, adjusting for variables like age and metabolic rate .
Q. How can computational modeling be integrated with experimental data to predict the behavior of L-Cysteine (3,3-D2) in complex biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen bonding in proteins (e.g., albumin binding). Use force fields optimized for deuterium (e.g., CHARMM-D) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predict isotope effects on reaction pathways in enzymes like γ-glutamylcysteine synthetase .
- Validation : Cross-validate simulations with experimental data (e.g., crystallography or NMR chemical shifts) .
Q. In what ways does the deuteration of L-Cysteine at the 3,3 positions alter its antioxidant mechanisms compared to the protiated form, and how can these differences be experimentally validated?
- Methodological Answer :
- Comparative Assays : Measure ROS scavenging efficiency via electron paramagnetic resonance (EPR) using spin traps like DMPO. Compare IC50 values for deuterated vs. protiated forms .
- Isotopic Tracing : Track deuterium retention in glutathione synthesis pathways using LC-MS to assess metabolic flux .
- Cell-Based Studies : Use siRNA knockdown models to isolate deuterium’s role in Nrf2 activation and antioxidant gene expression .
Methodological Frameworks
- Research Question Development : Apply the PICO framework to structure hypotheses (e.g., "In [rodent models], does [L-Cysteine (3,3-D2)] compared to [protiated L-Cysteine] alter [glutathione synthesis rates]?") .
- Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .
- Data Synthesis : Use conceptual categories (e.g., isotopic effects, metabolic pathways) to organize literature and identify gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
